Cas no 160427-25-8 (6-Butylpyridazin-3(2H)-one)

6-Butylpyridazin-3(2H)-one 化学的及び物理的性質
名前と識別子
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- 6-Butylpyridazin-3(2H)-one
- 3(2H)-Pyridazinone, 6-butyl-
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- インチ: 1S/C8H12N2O/c1-2-3-4-7-5-6-8(11)10-9-7/h5-6H,2-4H2,1H3,(H,10,11)
- InChIKey: UEHWMHZLDPZMIP-UHFFFAOYSA-N
- ほほえんだ: O=C1C=CC(CCCC)=NN1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 206
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 41.5
6-Butylpyridazin-3(2H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029196905-5g |
6-Butylpyridazin-3(2H)-one |
160427-25-8 | 97% | 5g |
$984.90 | 2022-04-02 | |
Alichem | A029196905-25g |
6-Butylpyridazin-3(2H)-one |
160427-25-8 | 97% | 25g |
$2,484.36 | 2022-04-02 | |
Alichem | A029196905-10g |
6-Butylpyridazin-3(2H)-one |
160427-25-8 | 97% | 10g |
$1,340.00 | 2022-04-02 |
6-Butylpyridazin-3(2H)-one 関連文献
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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9. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
6-Butylpyridazin-3(2H)-oneに関する追加情報
6-Butylpyridazin-3(2H)-one: A Comprehensive Overview
6-Butylpyridazin-3(2H)-one (CAS No. 160427-25-8) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of pyridazinones, which are derivatives of pyridazine with a ketone functional group. The long-chain substituent at the 6-position, specifically a butyl group, imparts unique physical and chemical properties to this molecule, making it a subject of extensive research.
The synthesis of 6-butylpyridazin-3(2H)-one involves a series of well-established organic reactions. Typically, it is derived from pyridazine via a ketonization process, where the introduction of the butyl group occurs through alkylation or substitution reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. Researchers have also explored green chemistry approaches, such as using microwave-assisted synthesis or enzymatic catalysis, to enhance the scalability and sustainability of this compound's preparation.
One of the most promising applications of 6-butylpyridazin-3(2H)-one lies in its potential as a precursor for bioactive molecules. Studies have shown that this compound exhibits moderate anti-inflammatory and antioxidant activities, making it a valuable starting material for drug discovery programs. For instance, derivatives of 6-butylpyridazin-3(2H)-one have been investigated for their ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that this compound could serve as a lead structure for developing novel therapeutic agents.
In addition to its biological applications, 6-butylpyridazin-3(2H)-one has also found utility in materials science. Its rigid aromatic structure and conjugated system make it an attractive candidate for use in organic electronics. Recent research has focused on incorporating this compound into organic semiconductors and light-emitting diodes (OLEDs). The butyl substituent enhances solubility and processability, which are critical factors for large-scale device fabrication. Moreover, its thermal stability under high-processing temperatures makes it suitable for industrial applications.
The electronic properties of 6-butylpyridazin-3(2H)-one have been extensively studied using computational chemistry techniques. Density functional theory (DFT) calculations reveal that this compound exhibits a relatively low band gap, which is advantageous for optoelectronic applications. Experimental measurements corroborate these findings, showing strong absorption in the visible region of the spectrum. This property has led to its exploration as a photosensitizer in dye-sensitized solar cells (DSSCs), where it can efficiently harvest sunlight and convert it into electrical energy.
Another intriguing aspect of 6-butylpyridazin-3(2H)-one is its role in supramolecular chemistry. The molecule's ability to form hydrogen bonds and π–π interactions enables it to self-assemble into ordered nanostructures. Researchers have exploited this property to create stimuli-responsive materials that can reversibly change their properties under external conditions such as temperature or pH changes. These materials hold potential for applications in drug delivery systems and smart packaging technologies.
From an environmental standpoint, 6-butylpyridazin-3(2H)-one has been evaluated for its biodegradability and ecotoxicity. Studies indicate that this compound undergoes moderate biodegradation under aerobic conditions, with microbial communities playing a significant role in its transformation. However, further research is needed to fully understand its long-term impact on aquatic ecosystems and develop strategies for minimizing any adverse effects.
In conclusion, 6-butylpyridazin-3(2H)-one (CAS No. 160427-25-8) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with advancements in synthetic methodologies and computational modeling, continues to unlock new possibilities for its use in medicine, electronics, and materials science. As research progresses, we can expect even more innovative applications of this fascinating molecule.
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